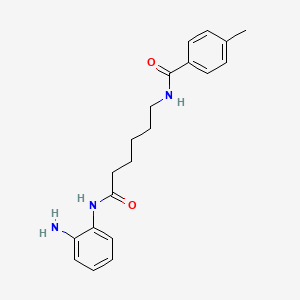

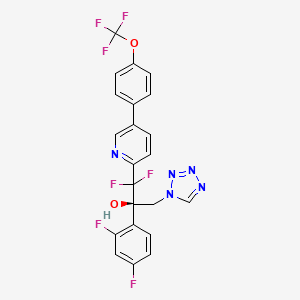

N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide

概要

説明

The compound is a complex organic molecule, likely related to the field of medicinal chemistry. It contains functional groups such as amide and benzamide, which are common in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitutions .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray diffraction (XRD), NMR, and LC-MS .Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions typical for amides and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. Techniques like DFT calculations can be used to predict properties such as HOMO and LUMO energies .科学的研究の応用

1. Treatment of Diffuse Intrinsic Pontine Glioma (DIPG) RG2833 has been found to induce cell death in DIPG, a universally fatal pediatric brain tumor . It is a selective HDAC1/3 inhibitor with established brain penetration and has demonstrated cytotoxicity against temozolomide-resistant glioblastoma . It also downregulates the NFĸB pathway, which is overexpressed in DIPG and may play a role in DIPG cell growth and survival .

Treatment of Friedreich’s Ataxia

RG2833 has received Orphan Drug Designation from the FDA for the treatment of Friedreich’s Ataxia . This is an inherited neurodegenerative disease caused by a single gene defect that results in inadequate production of the protein frataxin . RG2833 is the first compound that targets activation of the defective gene responsible for Friedreich’s ataxia .

Alzheimer’s Disease Research

RG2833 is being investigated for its therapeutic potential in Alzheimer’s disease . It is a histone deacetylase HDAC1/3 inhibitor that is orally bioavailable and permeates the blood-brain-barrier . It is being studied in TgF344-AD rats, which are a model of Alzheimer’s that exhibits age-dependent progression .

作用機序

Target of Action

RG2833 primarily targets Histone Deacetylases (HDACs) , specifically HDAC1/3 . HDACs are critical regulators of gene expression that enzymatically remove the acetyl group from histones .

Mode of Action

RG2833 acts as a selective inhibitor of HDAC1/3 . By inhibiting these enzymes, RG2833 increases the acetylation of histones, thereby influencing gene expression . It has been shown to reverse temozolomide-resistance in glioblastoma through downregulation of the NFĸB pathway .

Biochemical Pathways

The primary biochemical pathway affected by RG2833 is the NFĸB pathway . This pathway is often upregulated in certain types of cancer and may contribute to tumorigenesis . RG2833 disrupts the NFĸB pathway through acetylation of p65, resulting in decreased expression of NFĸB regulated pro-survival genes .

Pharmacokinetics

In clinical trials, the Cmax (plasma) of RG2833 was 32uM . This indicates that RG2833 has good bioavailability and can reach effective concentrations in the body. It is also known to have established brain penetration, making it a potential candidate for treating brain-related conditions .

Result of Action

RG2833 has demonstrated cytotoxicity against temozolomide-resistant glioblastoma . It inhibits cell growth, induces apoptosis, and slows cell proliferation . In a DIPG flank tumor mouse model, treatment with RG2833 alone for 5 days suppressed tumor growth and induced apoptosis .

Action Environment

The efficacy and stability of RG2833 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been found that RG2833 synergizes with lomustine and radiation to slow DIPG cell growth in vitro . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-10-12-16(13-11-15)20(25)22-14-6-2-3-9-19(24)23-18-8-5-4-7-17(18)21/h4-5,7-8,10-13H,2-3,6,9,14,21H2,1H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPDXHFYDJAYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153300 | |

| Record name | RG-2833 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide | |

CAS RN |

1215493-56-3 | |

| Record name | RG-2833 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215493563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG-2833 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RG-2833 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RG-2833 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V14R89EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid](/img/structure/B610375.png)

![4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid](/img/structure/B610380.png)

![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)

![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)